4-(4-cyano-5-{[3-(1H-imidazol-1-yl)propyl]amino}-1,3-oxazol-2-yl)-N,N-dimethylbenzene-1-sulfonamide
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Overview
Description
4-(4-cyano-5-{[3-(1H-imidazol-1-yl)propyl]amino}-1,3-oxazol-2-yl)-N,N-dimethylbenzene-1-sulfonamide is a complex organic compound that features multiple functional groups, including an imidazole ring, an oxazole ring, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-cyano-5-{[3-(1H-imidazol-1-yl)propyl]amino}-1,3-oxazol-2-yl)-N,N-dimethylbenzene-1-sulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the imidazole and oxazole intermediates, followed by their coupling with the sulfonamide moiety. Common reagents used in these reactions include various amines, nitriles, and sulfonyl chlorides. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Industrial synthesis often employs automated systems to precisely control reaction parameters and ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
4-(4-cyano-5-{[3-(1H-imidazol-1-yl)propyl]amino}-1,3-oxazol-2-yl)-N,N-dimethylbenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at different positions on the molecule, depending on the reagents and conditions used
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents at controlled temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are often carried out in inert atmospheres to prevent unwanted side reactions.
Substitution: Halogenating agents, alkylating agents; reactions may require catalysts and specific solvents to achieve desired selectivity
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
4-(4-cyano-5-{[3-(1H-imidazol-1-yl)propyl]amino}-1,3-oxazol-2-yl)-N,N-dimethylbenzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence
Mechanism of Action
The mechanism of action of 4-(4-cyano-5-{[3-(1H-imidazol-1-yl)propyl]amino}-1,3-oxazol-2-yl)-N,N-dimethylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact mechanism depends on the specific application and target, but common pathways include inhibition of enzyme activity or disruption of protein-protein interactions .
Comparison with Similar Compounds
Similar Compounds
Imidazole Derivatives: Compounds like metronidazole and clotrimazole share the imidazole ring and exhibit antimicrobial properties.
Oxazole Derivatives: Molecules such as oxaprozin and oxacillin contain the oxazole ring and are used in medicinal chemistry.
Sulfonamide Derivatives: Sulfamethoxazole and sulfasalazine are well-known sulfonamide drugs with antibacterial and anti-inflammatory effects
Uniqueness
4-(4-cyano-5-{[3-(1H-imidazol-1-yl)propyl]amino}-1,3-oxazol-2-yl)-N,N-dimethylbenzene-1-sulfonamide is unique due to its combination of multiple functional groups, which confer distinct chemical and biological properties. This structural complexity allows for diverse applications and makes it a valuable compound for research and development .
Properties
IUPAC Name |
4-[4-cyano-5-(3-imidazol-1-ylpropylamino)-1,3-oxazol-2-yl]-N,N-dimethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N6O3S/c1-23(2)28(25,26)15-6-4-14(5-7-15)17-22-16(12-19)18(27-17)21-8-3-10-24-11-9-20-13-24/h4-7,9,11,13,21H,3,8,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBVZKJWBPULATG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C2=NC(=C(O2)NCCCN3C=CN=C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N6O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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